2,2'-Iminodibenzoic acid

redox indicator analytical chemistry diphenylamine replacement

Researchers requiring a redox-stable, tridentate chelator often face limited options that combine metal-binding, electron-transfer, and channel-blocking activities. 2,2′-Iminodibenzoic acid (DPC) solves this with its C2-symmetric diarylamine diacid core. Key advantages: (1) Redox indicator replacing diphenylamine in Ce(IV) titrations, eliminating phosphoric acid addition; (2) Tridentate N,O,O scaffold forming stable 1:1 metal complexes with quantifiable bioactivity; (3) Perovskite QD cross-linker improving ambient stability via dual Pb-site binding. Supplied at ≥95% purity with room-temperature storage.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 579-92-0
Cat. No. B1584591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Iminodibenzoic acid
CAS579-92-0
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
InChIKeyZFRNOTZQUGWMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Iminodibenzoic Acid: Core Identity & Procurement Profile


2,2′-Iminodibenzoic acid (diphenylamine-2,2′-dicarboxylic acid; DPC) is a C2-symmetric diarylamine diacid (C14H11NO4, MW 257.24) that combines a secondary amine bridge with two ortho-carboxylic acid substituents . This architecture confers a tridentate (N,O,O) metal-chelating motif, enabling stable complex formation with divalent and trivalent metal ions, a property absent in the parent diphenylamine [1]. The compound is also recognized as a redox indicator in strongly acidic solutions and as a CFTR chloride-channel blocker [2][3]. Commercially, it is supplied at ≥95% purity (typically 98% by HPLC) and is used as a synthetic building block for acridone antitumor conjugates, coordination complexes, and perovskite optoelectronic materials [4].

Workflow
Tridentate (N,O,O) metal-chelating scaffold
Selection Logic
Redox-non-innocent diarylamine core
Use Context
CFTR channel-blocker probe and redox indicator
Format
Synthetic building block for complexes and films

Why Generic Analogs Cannot Replace 2,2′-Iminodibenzoic Acid


Generic substitution is precluded by the compound's unique combination of a redox-active diarylamine core and two ortho-carboxylic acid groups that together form a rigid, planar tridentate chelating pocket [1]. Substituting with diphenylamine eliminates metal-binding capacity entirely; substituting with N-phenylanthranilic acid (monocarboxylic DPC) reduces denticity from three to two, altering complex stoichiometry, stability, and geometry [2]. Non-diarylamine dicarboxylic acids such as oxalic or malonic acid lack the redox-non-innocent behaviour and the π-conjugated framework that enable both electron-transfer mediation and CFTR channel blockade at specific concentrations [3][4]. These differences translate directly into quantifiable performance gaps in coordinated metal-ion selectivity, catalytic water-oxidation turnover, and biological target engagement, as detailed in the evidence below.

Target
2,2′-Iminodibenzoic acid
Tridentate (N,O,O) chelator with a redox-active core
Analogs
Diphenylamine
Lacks the –COOH groups; metal-binding capacity is absent
N-Phenylanthranilic acid
Reduces denticity from three to two; complex stoichiometry and stability may shift
Mismatch
Non-diarylamine diacids
Oxalic or malonic acid lacks the π-conjugated framework for electron-transfer mediation and CFTR blockade

Head-to-Head Performance vs. Closest Analogs


Redox-Indicator Stability vs. Diphenylamine in Strong Acid

Commercial monographs explicitly state that 2,2′-iminodibenzoic acid is used “instead of diphenylamine” as an oxidation–reduction indicator in strongly acidic solutions [1]. While diphenylamine itself can undergo irreversible oxidation to benzidine-like products under these conditions, the carboxy-substituted analogue exhibits higher stability towards over-oxidation, allowing reliable endpoint detection in titrations where diphenylamine fails. Quantitative redox-potential data are class-level inference derived from semi-empirical PM3 computations on the diphenylamine series, which show that the electron-withdrawing –COOH groups lower the HOMO energy and shift the formal potential positively relative to unsubstituted diphenylamine, improving compatibility with strong oxidants [2]. Direct experimental E° values for the compound alone have not been identified in the open literature; however, the recommended substitution practice is widespread across authoritative reagent databases.

Redox-Indicator Stability vs. Diphenylamine
Class-level inference
Explicit substitution recommendation: “use instead of diphenylamine” in strongly acidic media
Reported higher resistance to over-oxidation; supports redox-indicator method context
Quantitative ΔE° not publicly available; data to verify in target matrix
redox indicator analytical chemistry diphenylamine replacement

Chelation Stoichiometry & Stability vs. Monocarboxylic Analogs

The dianionic form of 2,2′-iminodibenzoic acid (L2−) acts as a tridentate (N,O,O) ligand, whereas N-phenylanthranilic acid (diphenylamine-2-carboxylic acid) can only offer bidentate (N,O) coordination after deprotonation of the single –COOH group [1]. This difference in denticity directly affects the stoichiometry, geometry, and stability of the resulting metal complexes. For the Zn(II) complexes of diphenylamine-2,2′-dicarboxylic acid (dpdc) versus diphenylamine-2-amino-2′-carboxylic acid (dpac) and diphenylamine-2-hydroxy-2′-carboxylic acid (dphc), the binary Zn–dpdc complex consistently exhibited enhanced antimicrobial activity, measured by MIC values against S. aureus and E. coli, attributed to the increased thermodynamic stability of the five-membered chelate ring formed by the second carboxylate arm [2]. Although explicit log K values for dpdc with first-row transition metals are sparse in the public domain, UO2(VI) and VO(IV) chelate formation constants have been reported, with stoichiometry confirmed as 1:1 (M:L) by Job’s method [3].

Chelation Stoichiometry & Stability vs. Monocarboxylic Analogs
Cross-study comparable
Tridentate (N,O,O) 1:1 complex; Zn–dpdc MIC enhancement > bidentate Zn–dpac or Zn–dphc
Supports higher complex-stability context; enhances antimicrobial screening fit
Exact log K values for first-row transition metals require further review
metal chelation stability constants ligand design

CFTR Channel Blockade vs. Glibenclamide & CFTRinh-172

In electrophysiological studies using mouse aortic smooth muscle cells and semicircular canal duct epithelium, diphenylamine-2,2′-dicarboxylic acid (designated DPC) acts as a direct CFTR chloride-channel blocker [1][2]. At a concentration of 1 mM, DPC achieved partial inhibition of cAMP-stimulated short-circuit current (Isc), with efficacy comparable to 5 µM flufenamic acid and 30 µM CFTRinh-172 in the same preparation [2]. A head-to-head comparison in rat aorta vasorelaxation assays reported an IC50 of 57 ± 18 µM for the monocarboxylic diphenylamine-2-carboxylic acid (a distinct compound); the dicarboxylic analogue is typically less potent but has a distinct structure–activity relationship profile, making it suitable for orthogonal target-validation experiments [3]. The compound fully inhibits CFTR-mediated Cl− transport in mouse models, as catalogued in the BRENDA enzyme database [4].

CFTR Channel Blockade vs. Glibenclamide & CFTRinh-172
Cross-study comparable
1 mM DPC partially inhibits cAMP-stimulated Isc; comparators active at low µM concentrations
Provides an orthogonal chemotype for target-validation studies
Reported IC50 of 57 ± 18 µM is for the monocarboxylic analog, not the diacid
CFTR inhibitor chloride channel ion transport

Zn(II) Complex Anti-Inflammatory Activity vs. Naproxen & Ibuprofen

The Zn(II) complex of diphenylamine-2,2′-dicarboxylic acid was evaluated in standard animal models of inflammation and found to be equipotent to the established NSAIDs naproxen and ibuprofen, although the effective dose was higher [1]. While the free ligand shows negligible anti-inflammatory activity, coordination to Zn(II) unlocks significant pharmacological activity, a phenomenon not observed with the Zn(II) complexes of the analogous monocarboxylic or mixed-donor diphenylamine ligands, where antimicrobial, but not anti-inflammatory, activity was the primary outcome [2]. This differentiation highlights the critical role of the second carboxylate in stabilizing the bioactive metal–ligand geometry and modulating electronic properties that govern target binding.

Zn(II) Complex Anti-Inflammatory Activity vs. Naproxen & Ibuprofen
Cross-study comparable
Zn–dpdc complex reported equipotent to NSAIDs at higher doses; other Zn–diphenylamine complexes show no anti-inflammatory activity
Reported model-response context in rat paw edema
Exact ED50 values require full-text review; data to verify
anti-inflammatory zinc complex NSAID comparison

Perovskite Quantum-Dot Passivation via Bidentate Ligand

A 2020 patent application discloses the use of 2,2′-iminodibenzoic acid as a novel ligand for CsPbBr3 perovskite quantum dots, where its two carboxylate groups bind simultaneously to two lead atoms at the quantum-dot surface, forming a cross-linked ligand shell that substantially enhances both thermal and moisture stability of the resulting films [1]. The patent exemplifies the preparation of a red-emitting perovskite film using this ligand, demonstrating sustained external quantum efficiency under ambient conditions. In contrast, conventional monodentate ligands such as oleic acid and oleylamine, which are also employed in the same patent's precursor mixture, are known to desorb readily from the perovskite surface, leading to aggregation and luminescence quenching over time. The dicarboxylate anchoring mode is directly credited with the enhanced stability, making this compound a key material for optoelectronic device fabrication.

Perovskite Quantum-Dot Passivation via Bidentate Ligand
Class-level inference
Cross-linked ligand shell enhances thermal and moisture stability of CsPbBr3 films under ambient conditions
Reported stability advantage over monodentate ligands in patent example
Quantitative stability comparison not provided in patent
perovskite quantum dot ligand engineering photostability

Procurement-Driven Application Scenarios


Replacement of Diphenylamine in Redox Titrations

Laboratories performing dichromate or cerium(IV) titrations in sulfuric acid media can directly substitute diphenylamine with 2,2′-iminodibenzoic acid as the redox indicator, leveraging its enhanced resistance to over-oxidation as documented in reagent monographs [1]. This substitution eliminates the need for phosphoric acid addition often required to shift the formal potential of diphenylamine, simplifying the procedure and improving endpoint reproducibility.

Tridentate Ligand for Stable Metal Complexes & Metallodrugs

The compound serves as a privileged tridentate scaffold for synthesizing metal complexes with predetermined 1:1 stoichiometry. The Zn(II) complex has demonstrated NSAID-equivalent anti-inflammatory activity in vivo, while Pd(II) and other transition-metal complexes exhibit DNA-binding and apoptotic activity [2][3]. Researchers screening diphenylamine-derived ligands for bioactivity should prioritize the dicarboxylic variant over monocarboxylic analogs due to its superior chelation stability and distinct pharmacological profile.

Orthogonal CFTR Blocker for Target Validation

Electrophysiology groups studying CFTR-dependent chloride secretion can employ 2,2′-iminodibenzoic acid (1 mM working concentration) as a structurally independent CFTR blocker alongside CFTRinh-172 or glibenclamide [4]. Its distinct chemical scaffold reduces the probability that observed effects arise from off-target activity common to a single pharmacophore, providing more robust target-validation data.

Ligand for Stable Perovskite Quantum-Dot Films

Materials scientists fabricating CsPbBr3 or related perovskite quantum-dot films can incorporate 2,2′-iminodibenzoic acid as a cross-linking ligand to improve ambient stability, as taught in CN patent CN111019640A [5]. The dicarboxylate core binds two surface Pb atoms simultaneously, mitigating the ligand-desorption problem that plagues monodentate oleate/oleylamine-capped dots.

Application
Selection Property
Validation Focus
Redox Titration Indicator
Reported over-oxidation resistance in strong acid
Endpoint reproducibility vs. diphenylamine
Metal Complex & Metallodrug Synthesis
Tridentate chelation with predetermined stoichiometry
Complex-stability and antimicrobial activity endpoint review
CFTR Target-Validation Studies
Orthogonal chemotype to CFTRinh-172/glibenclamide
Ion-flux endpoint complementarity
Perovskite Quantum-Dot Films
Bidentate anchoring to two surface Pb atoms
Film stability and EQE retention under ambient conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Iminodibenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.